7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H11FO It is a fluorinated derivative of tetrahydronaphthalen-1-ol, characterized by the presence of a fluorine atom at the 7th position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the fluorination of tetrahydronaphthalen-1-ol. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the fluorine atom, yielding tetrahydronaphthalen-1-ol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Tetrahydronaphthalen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
- 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol
- 7-Iodo-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness
Compared to its halogenated analogs, 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets. These characteristics make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNORPDDVMCJPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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